molecular formula C13H20N2O B2983531 {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine CAS No. 1016673-84-9

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine

Cat. No.: B2983531
CAS No.: 1016673-84-9
M. Wt: 220.316
InChI Key: BEMYFGFNLBSDKS-UHFFFAOYSA-N
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Description

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is a pyridine derivative featuring a methanamine group at the 4-position and a 4-methylcyclohexyloxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name

[2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMYFGFNLBSDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with 4-methylcyclohexanol in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the intermediate {2-[(4-Methylcyclohexyl)oxy]pyridine}.

    Amination Reaction: The intermediate is then subjected to an amination reaction using formaldehyde and ammonium chloride under basic conditions to introduce the methanamine group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reaction conditions and reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of alkyl, acyl, or other functional groups.

Scientific Research Applications

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and inferred properties of the target compound and its analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine Pyridine 4-Methylcyclohexyloxy C₁₃H₂₀N₂O 220.31 (calculated) High lipophilicity; potential cis/trans isomerism due to cyclohexyl group
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine Pyridine 2-Fluorophenoxy C₁₂H₁₁FN₂O 234.23 Aromatic substituent with electron-withdrawing fluorine; may enhance binding to aromatic receptors
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine Pyridine + Oxane 4-Methoxypyridinyl C₁₂H₁₇N₃O₂ 235.28 Bicyclic structure; moderate solubility due to oxane ring
{2-[(4-methylpentan-2-yl)oxy]pyridin-4-yl}methanamine Pyridine 4-methylpentan-2-yloxy C₁₂H₂₀N₂O 208.30 Aliphatic substituent; lower molecular weight and lipophilicity compared to cyclohexyl analog
(4-Chloropyridin-2-yl)methanamine Pyridine 4-Chloro C₆H₇ClN₂ 142.59 Compact structure; higher reactivity due to electron-deficient chloro group
Key Observations:
  • Isomerism : The cyclohexyl group introduces stereochemical complexity (cis/trans isomers), which could impact biological activity or crystallization behavior.
  • Electronic Effects: Fluorophenoxy () and chloropyridinyl () substituents alter electron density on the pyridine ring, influencing binding interactions in medicinal chemistry contexts.

Biological Activity

{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a methanamine group and an ether linkage to a 4-methylcyclohexyl group. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O with a molecular weight of approximately 206.29 g/mol.

Research indicates that this compound may exhibit various biological activities through its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties.
  • Receptor Modulation : The structural components allow for interactions with various receptors, which could modulate cellular signaling pathways. This modulation may influence processes such as cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatoryInhibits specific enzymes linked to inflammation pathways.
Receptor interactionModulates activity at various receptors, potentially affecting signaling.
Cellular signalingInfluences processes such as cell growth and apoptosis through receptor binding.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • In Vitro Studies : Research has shown that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in inflammatory diseases.
  • Animal Models : In animal models of arthritis, administration of this compound led to decreased swelling and pain, further supporting its anti-inflammatory potential.
  • Mechanistic Studies : Detailed mechanistic studies have indicated that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Anti-inflammatory Drugs : The compound may serve as a lead for developing new anti-inflammatory medications.
  • Neurological Disorders : Its receptor-modulating properties could be explored for treating neurological conditions where inflammation plays a critical role.

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